(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is a complex organic compound known for its unique structural properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with (S)-(1-hydroxy-4-phenylbutan-2-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under carefully monitored conditions. The use of automated systems ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amines.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
- 9-Fluorenylmethyl carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, particularly in the field of organic synthesis and biochemical research.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m0/s1 |
InChI Key |
IDWMPVPWTBQLPL-IBGZPJMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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